

Application Note: 1-(2-Hydroxyethoxy)propan-2-one as a Bifunctional Building Block

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Compound of Interest

Compound Name: 2-Propanone, 1-(2-hydroxyethoxy)-

Cat. No.: B13828123

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CAS: 20600-62-8 | Molecular Formula: C₅H₁₀O₃ | MW: 118.13 g/mol

Executive Summary

1-(2-Hydroxyethoxy)propan-2-one is a high-value, bifunctional C3-PEG1 building block. Its structural uniqueness lies in the combination of a reactive methyl ketone and a primary alcohol, separated by a hydrophilic ethylene glycol ether linkage.

This architecture makes it an ideal "short-spacer" linker for:

- PROTAC® Linker Synthesis: Providing a minimal length, hydrophilic tether between E3 ligase ligands and warheads.
- Heterocycle Construction: Serving as a precursor for substituted morpholines and oxazoles.
- Fragment-Based Drug Discovery (FBDD): Introducing polarity and flexibility into rigid scaffolds.

This guide details the handling, stability, and two core synthetic protocols: Reductive Amination (for amine attachment) and Morpholinone Cyclization (for heterocycle formation).

Chemical Profile & Stability

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Stability Warning:

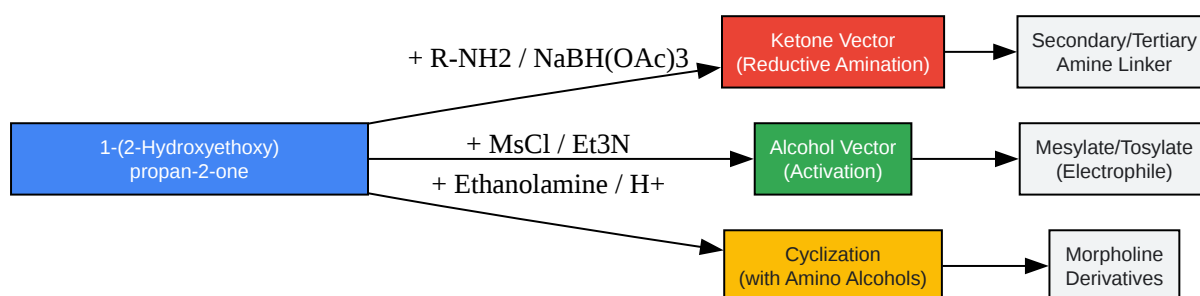
-Alkoxy ketones are prone to dimerization and aldol-type condensations under basic conditions. Avoid prolonged exposure to strong bases (NaOH, KOH) without prior protection.

Property	Value	Critical Note
Boiling Point	-95-100°C (at 10 mmHg)	Distillable, but vacuum required to prevent decomposition.
Solubility	Water, MeOH, DCM, THF	Highly miscible in polar solvents due to PEG-like character.
Reactivity	Ketone (Electrophile) / Alcohol (Nucleophile)	Ketone is susceptible to hydration; store anhydrous.

Synthetic Utility & Workflows

The molecule offers two primary vectors for modification. The Ketone Vector is best utilized for reductive aminations to attach amine-bearing pharmacophores. The Alcohol Vector allows for esterification or conversion to a leaving group (Mesylate/Tosylate) for alkylation.

Graphviz Workflow: Reactivity Map



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Caption: Divergent synthetic pathways for CAS 20600-62-8. Blue node represents the starting material.

Detailed Protocols

Protocol A: Reductive Amination (Linker Attachment)

Objective: Attach a primary or secondary amine (e.g., a drug pharmacophore) to the ketone handle. Mechanism: Formation of a hemiaminal/imine intermediate followed by selective reduction.

Reagents:

- Amine substrate (1.0 equiv)[1]
- 1-(2-Hydroxyethoxy)propan-2-one (1.2 equiv)
- Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
- Acetic Acid (AcOH) (catalytic, pH 5-6)
- Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology:

- Imine Formation: In a flame-dried flask under Argon, dissolve the Amine Substrate in anhydrous DCE (0.1 M concentration).
- Addition: Add 1-(2-Hydroxyethoxy)propan-2-one (1.2 equiv).
- Acid Catalysis: Add Glacial Acetic Acid (1-2 drops) to adjust pH to ~5-6. Stir at Room Temperature (RT) for 30-60 minutes to ensure imine equilibrium.
 - Note: Do not skip this equilibration time; it minimizes direct reduction of the ketone.
- Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

- Reaction: Allow to warm to RT and stir for 4-16 hours. Monitor by TLC (stain with Ninhydrin for amines or Anisaldehyde for the alcohol).
- Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
- Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.
- Purification: Flash chromatography (DCM/MeOH gradient).

Self-Validating Check:

- ¹H NMR: Look for the disappearance of the methyl ketone singlet (~2.15 ppm) and the appearance of a multiplet methine signal (~2.8-3.5 ppm) corresponding to the new C-N bond.

Protocol B: Synthesis of 3-Morpholinones (Heterocycle Formation)

Objective: Use the bifunctional nature to create a morpholine core, a privileged scaffold in medicinal chemistry. Concept: Reaction with an amino acid ester or amino-alcohol followed by intramolecular cyclization.

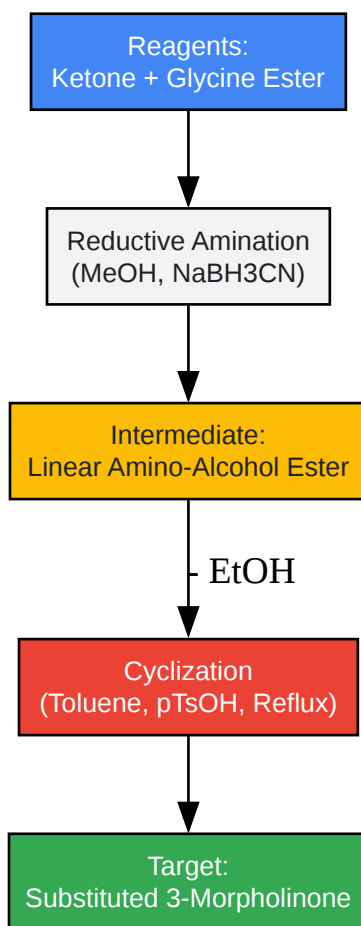
Reagents:

- Glycine ethyl ester hydrochloride (1.0 equiv)
- 1-(2-Hydroxyethoxy)propan-2-one (1.0 equiv)
- Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)
- Base: Et₃N (1.0 equiv)
- Solvent: Methanol (MeOH).

Step-by-Step Methodology:

- Free Base Formation: Dissolve Glycine ethyl ester HCl in MeOH and add Et₃N. Stir for 10 min.
- Condensation: Add 1-(2-Hydroxyethoxy)propan-2-one. Stir for 1 hour at RT.
- Reduction: Add NaBH₃CN (1.5 equiv) and stir for 12 hours.
 - Intermediate: This forms the secondary amine: Ethyl N-(1-(2-hydroxyethoxy)propan-2-yl)glycinate.
- Cyclization (Lactamization):
 - Evaporate MeOH. Redissolve residue in Toluene.
 - Add catalytic p-Toluenesulfonic acid (pTsOH).
 - Reflux with a Dean-Stark trap to remove water/ethanol.
- Result: Formation of the substituted 3-morpholinone.

Graphviz Workflow: Morpholinone Synthesis



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Caption: Two-step synthesis of 3-morpholinone scaffolds from CAS 20600-62-8.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield (Protocol A)	Incomplete Imine Formation	Increase equilibration time (Step 3) or add molecular sieves (4Å) to sequester water.
Polymerization	Aldol condensation of ketone	Ensure pH is not basic during storage or reaction. Keep pH < 7.[2]
No Reaction (Protocol B)	Steric hindrance	If using bulky amino esters, switch to stronger reducing agents or higher temperatures (reflux in EtOH).
TLC Streaking	Amine interaction with silica	Add 1% Triethylamine or 1% NH ₄ OH to the eluent system.

References

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